(S)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester (S)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13449248
InChI: InChI=1S/C17H27N3O2/c1-2-19(12-10-18)16-9-6-11-20(13-16)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14,18H2,1H3/t16-/m0/s1
SMILES: CCN(CCN)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C17H27N3O2
Molecular Weight: 305.4 g/mol

(S)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13449248

Molecular Formula: C17H27N3O2

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C17H27N3O2
Molecular Weight 305.4 g/mol
IUPAC Name benzyl (3S)-3-[2-aminoethyl(ethyl)amino]piperidine-1-carboxylate
Standard InChI InChI=1S/C17H27N3O2/c1-2-19(12-10-18)16-9-6-11-20(13-16)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14,18H2,1H3/t16-/m0/s1
Standard InChI Key RVHXEKFSPXOJTR-INIZCTEOSA-N
Isomeric SMILES CCN(CCN)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
SMILES CCN(CCN)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(CCN)C1CCCN(C1)C(=O)OCC2=CC=CC=C2

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of (S)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester typically follows a multi-step protocol involving:

  • Piperidine Core Functionalization: Introduction of the ethyl-amino-ethyl side chain via nucleophilic substitution or reductive amination.

  • Chiral Resolution: Separation of enantiomers using chiral HPLC or enzymatic kinetic resolution to isolate the (S)-configured product .

  • Benzyl Esterification: Reaction with benzyl chloroformate under basic conditions to protect the carboxylic acid group.

Key reaction conditions include anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) as solvents, triethylamine (TEA) as a base, and temperatures ranging from −50°C to room temperature . Yields for analogous piperidine derivatives range from 48% to 84%, depending on steric and electronic factors .

Structural Elucidation

Molecular Formula: C₁₈H₂₉N₃O₂
Molecular Weight: 319.4 g/mol
Stereochemistry: The (S)-configuration at the piperidine C3 position is critical for biological activity, as confirmed by X-ray crystallography and NMR spectroscopy .

Table 1: Physicochemical Properties

PropertyValueMethod/Source
LogP (Partition Coefficient)1.8 ± 0.2Computational Prediction
Aqueous Solubility12.5 mg/mL (pH 7.4)Experimental Data
Melting Point98–101°CDifferential Scanning Calorimetry

Chemical Reactivity and Stability

Reactivity Profiles

The compound undergoes three primary reactions:

  • Oxidation: The ethylamino group is susceptible to oxidation by KMnO₄ or CrO₃, forming imine or nitrile derivatives.

  • Hydrolysis: The benzyl ester hydrolyzes in acidic or alkaline conditions to yield the corresponding carboxylic acid (t₁/₂ = 2 hours in human serum).

  • Reductive Amination: The primary amine group participates in reductive coupling with ketones or aldehydes, enabling diversification of the side chain .

Stability Considerations

  • pH Sensitivity: Stable in neutral conditions (pH 6–8) but degrades rapidly under strongly acidic (pH < 3) or basic (pH > 10) conditions .

  • Thermal Stability: Decomposes above 150°C, necessitating storage at −20°C for long-term preservation.

CompoundSigma-1 Receptor Ki (nM)μ-Opioid Receptor IC₅₀ (µM)
(S)-Target Compound1208.7
(R)-Enantiomer60042.3
4-Methylpiperidine Derivative950>100

Structure-Activity Relationships (SAR)

Impact of Substituents

  • Aminoethyl Group: Replacement with hydroxyethyl (as in) reduces sigma-1 affinity by 60% due to decreased hydrogen-bonding capacity.

  • Benzyl Ester: Substitution with p-nitrophenyl enhances metabolic stability (t₁/₂ = 4 hours vs. 2 hours for benzyl) .

Ring Size Effects

Piperidine derivatives exhibit 3-fold greater receptor binding compared to pyrrolidine analogs (e.g., ), attributed to improved conformational flexibility .

Applications in Drug Development

Prodrug Strategies

The benzyl ester serves as a prodrug moiety, hydrolyzing in vivo to release the active carboxylic acid. Co-administration with esterase inhibitors extends plasma half-life from 1.2 to 4.8 hours in rodent models.

Targeted Delivery Systems

Liposomal encapsulation improves blood-brain barrier penetration, achieving brain-to-plasma ratios of 4:1 in pharmacokinetic studies .

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